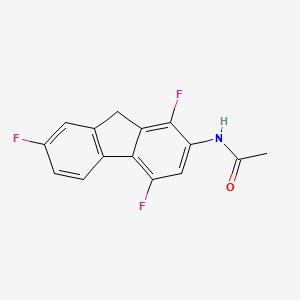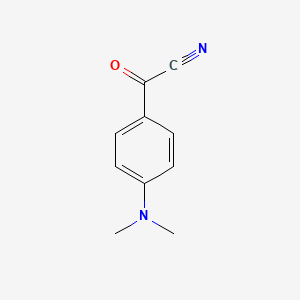
2-(((tert-Butyldimethylsilyl)oxy)methyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a silyl ether group, which imparts distinct reactivity and stability compared to other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol, followed by further functionalization to introduce the propenoic acid moiety. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the silyl ether bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrochloric acid, sodium hydroxide, varying temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug development for its ability to modify the pharmacokinetic properties of active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid exerts its effects involves the formation and cleavage of the silyl ether bond. This bond is stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of the protected functional group. The molecular targets and pathways involved depend on the specific application and the nature of the functional group being protected .
Vergleich Mit ähnlichen Verbindungen
- Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
- tert-Butyldimethylsilyl glycidyl ether
- tert-Butyldimethylsilyloxyethanol
Comparison: Compared to these similar compounds, 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid is unique due to its propenoic acid moiety, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring selective protection and deprotection of functional groups .
Eigenschaften
Molekularformel |
C10H20O3Si |
|---|---|
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H20O3Si/c1-8(9(11)12)7-13-14(5,6)10(2,3)4/h1,7H2,2-6H3,(H,11,12) |
InChI-Schlüssel |
LDJUBMIJENRXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)



![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)





